1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one
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Overview
Description
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a fluorophenyl group at position 1 and a phenyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 2-fluorobenzoyl hydrazine with acetophenone under acidic or basic conditions to form the desired pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
1-Phenyl-3-(2-fluorophenyl)-1H-pyrazole: Similar structure but different substitution pattern.
3-(2-Fluorophenyl)-1H-pyrazole: Lacks the phenyl group at position 3.
1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one: Methyl group instead of phenyl group at position 3.
Uniqueness: 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and phenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H11FN2O |
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Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C15H11FN2O/c16-12-8-4-5-9-14(12)18-15(19)10-13(17-18)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
DGYZJNGAKYVENL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
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